molecular formula C19H17FN2O3 B5643403 5-(2-ethoxybenzylidene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione

5-(2-ethoxybenzylidene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione

Cat. No.: B5643403
M. Wt: 340.3 g/mol
InChI Key: CHTKYERWQBNDQV-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-ethoxybenzylidene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione, also known as EF-24, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties.

Mechanism of Action

5-(2-ethoxybenzylidene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione exerts its therapeutic effects through multiple mechanisms. It has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. This compound also activates the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. In addition, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to possess anti-cancer, anti-inflammatory, and anti-oxidant properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to reduce oxidative stress and inflammation in the brain, which may have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

5-(2-ethoxybenzylidene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound has also been shown to be stable under various conditions, which makes it suitable for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. It has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments. In addition, this compound has poor solubility in aqueous solutions, which may limit its use in certain assays.

Future Directions

For research on 5-(2-ethoxybenzylidene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione include evaluating its safety and efficacy in clinical trials, identifying its optimal dosage and administration route, and exploring its potential applications in other diseases such as cardiovascular diseases and metabolic disorders. In addition, further studies are needed to elucidate the mechanisms of action of this compound and to identify its molecular targets.

Synthesis Methods

5-(2-ethoxybenzylidene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione can be synthesized by reacting ethyl-2,4-dioxo-3,4-dihydro-2H-pyrimidine-5-carboxylate with 2-fluorobenzyl bromide in the presence of a base. The resulting product is then treated with 2-ethoxybenzaldehyde to obtain this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

5-(2-ethoxybenzylidene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative diseases. It has been found to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Properties

IUPAC Name

(5E)-5-[(2-ethoxyphenyl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-2-25-17-10-6-4-7-13(17)11-16-18(23)22(19(24)21-16)12-14-8-3-5-9-15(14)20/h3-11H,2,12H2,1H3,(H,21,24)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTKYERWQBNDQV-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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